1-{4-[4-(benzyloxy)phenoxy]butyl}pyrrolidine oxalate
Overview
Description
1-{4-[4-(benzyloxy)phenoxy]butyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.19948764 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reaction Mechanisms and Catalysis
Studies on the reactivity of phenols and their derivatives, including those related to benzyloxy phenoxy compounds, have been explored in various contexts. For instance, the reactivity of tert-butoxy radicals with phenols has been investigated to understand the formation of phenoxy radicals, which are relevant in organic synthesis and potentially applicable to derivatives of the compound (Das, Encinas, Steenken, & Scaiano, 1981). This research provides foundational knowledge on radical reactions that could be applied in the synthesis or modification of complex organic molecules.
Electropolymerization and Conducting Polymers
The development of conducting polymers from low oxidation potential monomers, such as those involving pyrrolidine derivatives, has been explored for potential applications in electronics and material science. For example, poly[bis(pyrrol-2-yl)arylenes] have been synthesized via electropolymerization, demonstrating the utility of pyrrole-based monomers in creating conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). This suggests potential applications for structurally related compounds in developing new materials with desirable electronic properties.
Antimicrobial Activities
The synthesis and evaluation of synthetic butenolides and their pyrrolone derivatives have demonstrated antimicrobial activities against various bacterial and fungal species. This indicates the potential for structurally similar compounds to be explored for antimicrobial applications (Husain, Alam, Shaharyar, & Lal, 2010). Research in this area could lead to the development of new antimicrobial agents based on pyrrolidine oxalate derivatives.
Properties
IUPAC Name |
oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C2H2O4/c1-2-8-19(9-3-1)18-24-21-12-10-20(11-13-21)23-17-7-6-16-22-14-4-5-15-22;3-1(4)2(5)6/h1-3,8-13H,4-7,14-18H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJAIESKYRJJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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